Trimethoxy(pentafluorophenyl)silane

Overview

Description

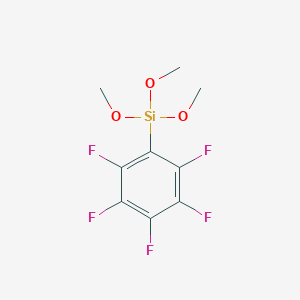

Trimethoxy(pentafluorophenyl)silane (CAS 223668-64-2) is an organosilicon compound with the molecular formula C₉H₉F₅O₃Si and a molecular weight of 288.24 g/mol . It features a pentafluorophenyl group directly bonded to a silicon atom substituted with three methoxy groups. This structure combines the electron-withdrawing effects of fluorine atoms with the hydrolytic reactivity of methoxysilanes, making it valuable in applications such as surface modification, polymer crosslinking, and pharmaceutical intermediates . The compound is commercially available with a purity of ≥97% and is characterized by its liquid state under ambient conditions .

Preparation Methods

Nucleophilic Substitution Using Grignard Reagents

Grignard Reagent Synthesis

The reaction of pentafluorophenylmagnesium bromide with trimethoxychlorosilane represents a plausible route. This method mirrors the synthesis of trimethyl(pentafluorophenyl)silane, where pentafluorophenyl Grignard reagents react with chlorosilanes. For example, pentafluorophenylmagnesium bromide reacts with trimethylchlorosilane in diethyl ether to yield trimethyl(pentafluorophenyl)silane in 42–78% yields . Substituting trimethylchlorosilane with trimethoxychlorosilane could similarly produce the trimethoxy variant.

Key Variables:

-

Solvent: Diethyl ether or tetrahydrofuran (THF) enhances reagent solubility .

-

Temperature: Reactions typically proceed at -10°C to room temperature .

-

Catalyst: Chlorotrimethylsilane may accelerate silane formation by scavenging magnesium salts .

Optimization Challenges

Trimethoxychlorosilane’s higher steric bulk compared to trimethylchlorosilane may reduce reactivity. Kinetic studies on analogous systems suggest that electron-withdrawing methoxy groups could slow nucleophilic attack . To mitigate this, elevated temperatures (40–60°C) or polar aprotic solvents like dimethylformamide (DMF) may improve yields.

Electrochemical Silylation

Mechanism and Conditions

Electrochemical methods have been employed for silylating fluoroaromatics. Stepanov et al. demonstrated that hexafluorobenzene reacts with trimethylsilane in acetonitrile using a copper cathode and aluminum anode to yield trimethyl(pentafluorophenyl)silane (60% yield) . Adapting this for trimethoxy(pentafluorophenyl)silane would require substituting trimethylsilane with trimethoxysilane.

Advantages:

-

Selectivity: Electrochemical activation minimizes side reactions.

-

Scalability: Continuous-flow systems could enhance throughput.

Limitations:

-

Solvent Compatibility: Methoxy groups may hydrolyze in protic solvents, necessitating anhydrous conditions.

Decarboxylation of Fluoroaromatic Acid Derivatives

Trimethylsilyl Ester Intermediate

Igumnov’s method involves reacting potassium pentafluorobenzoate with trimethylchlorosilane in DMF to form trimethylsilyl esters, which decarboxylate upon heating to yield trimethyl(pentafluorophenyl)silane . Replacing trimethylchlorosilane with trimethoxychlorosilane could generate this compound.

Reaction Pathway:

-

Ester Formation:

-

Decarboxylation:

Conditions:

-

Temperature: 95–130°C in DMF or sulfolane.

-

Catalyst: Nucleophiles like KCl accelerate decarboxylation .

Functional Group Interconversion

Methoxylation of Trimethyl(pentafluorophenyl)silane

Direct substitution of methyl groups with methoxy is thermodynamically challenging. However, oxidative cleavage using ozone or peroxides could convert methyl to carbonyl groups, followed by reduction to hydroxyl and subsequent silylation. This multi-step approach remains hypothetical but is supported by studies on analogous silanes .

Feasibility Considerations:

-

Selectivity: Over-oxidation may degrade the pentafluorophenyl ring.

-

Yield: Multi-step reactions often incur cumulative losses.

Comparative Analysis of Methods

Chemical Reactions Analysis

Substitution Reactions

Trimethoxy(pentafluorophenyl)silane undergoes nucleophilic substitution at its methoxy groups. Common nucleophiles include halides, amines, and alkoxides, leading to the formation of functionalized silanes or siloxanes.

Key Findings :

- Fluoride ions (KF, CsF) enhance substitution rates by polarizing Si–O bonds .

- Bulky nucleophiles reduce reaction efficiency due to steric hindrance .

Hydrolysis and Condensation

The methoxy groups hydrolyze in aqueous or moist conditions, forming silanol intermediates that condense into siloxane networks.

Mechanistic Insights :

- Hydrolysis follows pseudo-first-order kinetics .

- Condensation is accelerated in basic media due to deprotonation of silanols .

Cross-Coupling Reactions

The pentafluorophenyl group participates in transition-metal-catalyzed cross-coupling reactions, enabling C–C bond formation.

Applications :

Catalytic Reductions

In the presence of Lewis acids like tris(pentafluorophenyl)borane (TPFPB), this silane acts as a hydride donor.

Mechanism :

Photochemical Reactions

UV irradiation induces radical-mediated reactions, particularly with fluorinated aromatics.

| Reaction Partner | Conditions | Products | Yield | Ref. |

|---|---|---|---|---|

| Hexafluorobenzene | UV (500 W Hg lamp), 25°C | C₆F₅SiMe₃ + C₆F₄(SiMe₃)₂ | 53–91% | |

| Perfluoroalkenes | UV, CsF, CH₃CN | Fluoroarylalkenes | 33–84% |

Notable Observation :

Surface Modification

Used to functionalize silica nanoparticles and polymers via silanol condensation.

| Application | Substrate | Functional Group Introduced | Ref. |

|---|---|---|---|

| Hydrophobic coatings | SiO₂ nanoparticles | –C₆F₅ | |

| Adhesives | Polyethylene | –Si(OCH₃)₃ |

Performance :

Scientific Research Applications

Organic Synthesis

Trimethoxy(pentafluorophenyl)silane serves as a critical reagent in organic synthesis, particularly in reactions involving nucleophiles and electrophiles. Its strong electrophilic character allows it to participate effectively in various chemical transformations.

Reactions and Mechanisms

- Nucleophilic Substitution Reactions : The compound can react with nucleophiles to form new carbon-silicon bonds, which is essential in synthesizing complex organic molecules.

- Catalysis : It acts as a ligand in organometallic catalysis, facilitating reactions that require transition metal catalysts .

Material Science

In material science, this compound is utilized for:

- Surface Modification : It can modify surfaces to enhance properties such as hydrophobicity and chemical resistance. This is particularly useful in coatings and sealants where fluorinated compounds improve performance against solvents and chemicals.

- Synthesis of Fluorinated Polymers : The compound serves as a precursor for synthesizing various fluorinated materials, which exhibit unique thermal and chemical stability .

Case Study 1: Surface Coating Applications

A study demonstrated the effectiveness of this compound in creating hydrophobic surfaces on glass substrates. By applying a thin layer of the silane, researchers observed a significant reduction in water adhesion, enhancing the surface's self-cleaning properties.

Case Study 2: Fluorinated Polymer Development

Research focused on using this compound to synthesize fluorinated polymers for high-performance applications. The resulting materials exhibited improved resistance to heat and chemical degradation compared to their non-fluorinated counterparts.

Mechanism of Action

The mechanism of action of trimethoxy(pentafluorophenyl)silane involves the reactivity of the silicon atom and the pentafluorophenyl group. The silicon atom can form strong bonds with various nucleophiles, while the pentafluorophenyl group can participate in electrophilic aromatic substitution reactions. The methoxy groups can hydrolyze to form silanols, which can further react to form siloxane bonds. These reactions enable the compound to modify surfaces, form new chemical bonds, and participate in various chemical processes.

Comparison with Similar Compounds

The following analysis compares Trimethoxy(pentafluorophenyl)silane with structurally or functionally related silanes, focusing on substituent effects, reactivity, and applications.

Substituent Variations on the Silicon Atom

Trimethyl(pentafluorophenyl)silane

- Structure : Silicon bonded to three methyl groups and a pentafluorophenyl group (C₆F₅Si(CH₃)₃).

- Reactivity: Methyl groups are less hydrolytically active than methoxy groups, reducing its utility in surface modification but enhancing stability in non-aqueous environments.

- Applications : Primarily used in nucleophilic trifluoromethoxylation reactions to synthesize trifluoromethoxylated alkanes and ethers .

- Key Difference : this compound’s methoxy groups enable covalent bonding to hydroxylated surfaces (e.g., glass, metals), whereas the methylated analog is inert in such contexts .

Pentafluorophenyl-triethoxy-silane

- Structure : Silicon bonded to three ethoxy groups and a pentafluorophenyl group (C₆F₅Si(OCH₂CH₃)₃).

- Reactivity : Ethoxy groups hydrolyze slower than methoxy groups due to steric hindrance, providing controlled curing in sol-gel processes .

- Applications : Used in hybrid material synthesis for optical coatings, where slower hydrolysis improves film uniformity .

- Key Difference : this compound’s faster hydrolysis is advantageous for rapid surface functionalization .

Substituent Variations on the Aromatic Ring

Trimethoxy(4-vinylphenyl)silane

- Structure : Silicon bonded to three methoxy groups and a vinyl-substituted phenyl ring (CH₂=CH-C₆H₄-Si(OCH₃)₃).

- Reactivity : The vinyl group enables polymerization or thiol-ene reactions, which are absent in this compound.

- Applications : Used in crosslinking polymers or creating reactive coatings for adhesives .

- Key Difference : The pentafluorophenyl group in this compound enhances thermal stability and chemical resistance compared to the vinyl-substituted analog .

Pentafluorophenylpropyltrimethoxysilane (PFPS)

- Structure : A propyl chain links the pentafluorophenyl group to the silicon atom (C₆F₅-CH₂CH₂CH₂-Si(OCH₃)₃).

- Reactivity : The propyl spacer reduces steric hindrance, improving compatibility with organic polymers.

- Applications : Enhances adhesion in fluoropolymer composites and hydrophobic coatings .

- Key Difference : this compound’s direct Si-C₆F₅ bond increases electron-withdrawing effects, favoring catalysis or charge-transfer applications .

Fluorinated Alkyl vs. Aromatic Silanes

Trimethoxy(3,3,3-trifluoropropyl)silane

- Structure : Silicon bonded to three methoxy groups and a trifluoropropyl chain (CF₃CH₂CH₂-Si(OCH₃)₃).

- Reactivity : The aliphatic fluorine atoms provide hydrophobicity but lack the aromatic conjugation of C₆F₅.

- Applications : Used in water-repellent coatings and silicone rubber modifiers .

- Key Difference : this compound’s aromatic fluorination offers superior thermal stability (>300°C) compared to the trifluoropropyl analog (~200°C) .

Research Findings and Trends

- Thermal Stability : this compound outperforms aliphatic fluorinated silanes due to aromatic stabilization .

- Market Growth : The Southeast Asian market for this compound is projected to grow at a CAGR of XX% from 2019–2024, driven by demand in electronics and pharmaceuticals .

- Synthetic Versatility : Its methoxy groups allow functionalization with amines, epoxides, or thiols, enabling tailored surface properties .

Biological Activity

Introduction

Trimethoxy(pentafluorophenyl)silane (TMPS) is a silane compound characterized by its unique molecular structure, which includes a silicon atom bonded to three methoxy groups and a pentafluorophenyl group. Its chemical formula is . This compound has garnered attention in various fields, including materials science, pharmaceuticals, and agrochemicals, due to its ability to modify biological activity and enhance the properties of organic molecules.

TMPS exhibits several notable chemical properties that contribute to its biological activity:

- Reactivity : It can undergo nucleophilic substitution reactions, where the pentafluorophenyl group can be replaced by other nucleophiles . This property is essential for its use in synthesizing biologically active compounds.

- Reduction : TMPS acts as a reductant in the presence of certain catalysts, allowing for the reduction of alcohols and carbonyl compounds .

- Electrophilic Source : The pentafluorophenyl group serves as an electrophilic source in reactions with nucleophiles, facilitating the introduction of this group into various organic molecules .

Biological Applications

TMPS has been utilized in several biological applications, particularly in the synthesis of pharmaceuticals and agrochemicals. Its ability to modify biological activity makes it a valuable reagent in drug development.

Table 1: Summary of Biological Activities

Case Studies

- Antioxidant Activity : A study explored the antioxidant potential of TMPS derivatives, indicating that modifications to the pentafluorophenyl group could enhance radical scavenging activity. The derivatives showed significant binding affinities towards key antioxidant enzymes, suggesting potential therapeutic applications .

- Antimicrobial Properties : Research indicated that TMPS could be used to synthesize new antimicrobial agents. These agents exhibited effective inhibition against various bacterial strains, demonstrating TMPS's role in developing novel antibiotics .

- Pharmaceutical Synthesis : TMPS has been employed as a reagent in synthesizing complex pharmaceutical compounds. For instance, it was used to introduce pentafluorophenyl groups into drug candidates, significantly improving their pharmacokinetic profiles .

Research Findings

Recent studies have focused on the computational analysis of TMPS's biological activities through molecular docking studies. These studies correlate the structural features of TMPS with its interaction profiles against various biological targets.

Table 2: Molecular Docking Results

| Compound | Target Protein | Binding Affinity (kcal/mol) |

|---|---|---|

| TMPS Derivative A | Human Serotonin Receptor | -5.35 |

| TMPS Derivative B | Cyclooxygenase-2 (COX-2) | -4.75 |

| TMPS Derivative C | Nuclear Factor (NF)-κB | -4.12 |

These findings suggest that TMPS derivatives can interact favorably with important biological targets, supporting their potential use in therapeutic applications .

Q & A

Basic Research Questions

Q. What are the recommended methods for synthesizing Trimethoxy(pentafluorophenyl)silane, and how can its purity be validated?

- Methodology :

- Synthesis : A common approach involves nucleophilic substitution reactions using pentafluorophenyl lithium or Grignard reagents with trimethoxysilane precursors under anhydrous conditions. For example, cesium fluoride can act as a catalyst in such reactions, as seen in similar fluorinated silane syntheses .

- Purification : Distillation under reduced pressure or column chromatography (using inert solvents like hexane/toluene) is recommended to isolate the product.

- Characterization : Validate purity via:

- Gas Chromatography-Mass Spectrometry (GC-MS) for molecular weight confirmation.

- Nuclear Magnetic Resonance (NMR) Spectroscopy (¹⁹F and ²⁹Si NMR) to confirm fluorophenyl and silane bonding .

- Fourier-Transform Infrared Spectroscopy (FTIR) to identify Si-O-C and C-F vibrational modes .

Q. What safety protocols are critical when handling this compound in laboratory settings?

- Methodology :

- Ventilation : Use local exhaust ventilation or fume hoods to avoid inhalation exposure, as silanes are respiratory irritants .

- Personal Protective Equipment (PPE) : Wear nitrile gloves, chemical-resistant lab coats, and safety goggles. In case of skin contact, rinse immediately with water and remove contaminated clothing .

- Spill Management : Avoid water (reacts violently); use dry absorbents like sand or soda ash for containment. Evacuate the area and ensure ignition sources are removed .

- Storage : Store in airtight containers under inert gas (e.g., nitrogen) to prevent hydrolysis or polymerization .

Q. How can researchers characterize the hydrolytic stability of this compound under varying humidity conditions?

- Methodology :

- Controlled Humidity Chambers : Expose the compound to relative humidity (RH) levels (e.g., 30%, 60%, 90%) and monitor degradation via:

- Gravimetric Analysis to track mass changes due to hydrolysis.

- FTIR Spectroscopy to detect Si-OH formation from Si-O-C bond cleavage .

Advanced Research Questions

Q. How can researchers design experiments to optimize the surface modification efficiency of this compound on metal oxides (e.g., SiO₂, TiO₂)?

- Methodology :

- Surface Pretreatment : Clean substrates with plasma or piranha solution to activate hydroxyl groups.

- Deposition Techniques :

- Vapor-Phase Deposition : Use controlled vacuum conditions to ensure monolayer formation.

- Solution-Phase Grafting : Optimize solvent polarity (e.g., toluene vs. ethanol) and reaction time to maximize covalent bonding .

- Efficacy Evaluation :

- Contact Angle Measurements to assess hydrophobicity.

- X-ray Photoelectron Spectroscopy (XPS) to quantify fluorine content and confirm covalent bonding .

Q. How should researchers resolve contradictions in reported reactivity data between this compound and other fluorinated silanes?

- Methodology :

- Comparative Kinetic Studies : Conduct parallel reactions with structurally analogous silanes (e.g., triethoxy(trifluoromethylphenyl)silane) under identical conditions to isolate electronic (C-F vs. CF₃) and steric effects .

- Computational Modeling : Use density functional theory (DFT) to calculate activation energies for hydrolysis or nucleophilic substitution pathways .

- Byproduct Analysis : Employ GC-MS or HPLC to identify intermediates (e.g., fluorophenols) that may indicate competing reaction mechanisms .

Q. What strategies can mitigate polymerization during the application of this compound in anhydrous synthesis?

- Methodology :

- Inhibitor Additives : Introduce trace amounts of stabilizers (e.g., hydroquinone) to suppress radical-initiated polymerization.

- Temperature Control : Maintain reactions below 40°C to slow condensation kinetics .

- Real-Time Monitoring : Use in situ Raman spectroscopy to detect early oligomer formation and adjust reaction parameters dynamically .

Q. Data Contradiction Analysis

Q. How can this compound be integrated into hybrid organic-inorganic materials for gas separation membranes?

Properties

IUPAC Name |

trimethoxy-(2,3,4,5,6-pentafluorophenyl)silane | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H9F5O3Si/c1-15-18(16-2,17-3)9-7(13)5(11)4(10)6(12)8(9)14/h1-3H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XFFHTZIRHGKTBQ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CO[Si](C1=C(C(=C(C(=C1F)F)F)F)F)(OC)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H9F5O3Si | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50382186 | |

| Record name | Trimethoxy(pentafluorophenyl)silane | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50382186 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

288.24 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

223668-64-2 | |

| Record name | 1,2,3,4,5-Pentafluoro-6-(trimethoxysilyl)benzene | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=223668-64-2 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Trimethoxy(pentafluorophenyl)silane | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50382186 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.